molecular formula C22H20ClN3O3 B246819 N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide

N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide

Cat. No.: B246819
M. Wt: 409.9 g/mol
InChI Key: XZEDWHMMLISMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is a complex organic compound with a molecular formula of C22H20ClN3O3 This compound is characterized by the presence of a benzimidazole core, a chlorophenoxypropyl group, and a furanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide typically involves multiple steps. The process begins with the preparation of the benzimidazole core, followed by the introduction of the chlorophenoxypropyl group and the furanamide moiety. Common reagents used in these reactions include chlorophenol, propylamine, and furan-2-carboxylic acid. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The chlorophenoxypropyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The furanamide moiety may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H20ClN3O3

Molecular Weight

409.9 g/mol

IUPAC Name

N-[[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C22H20ClN3O3/c23-16-7-1-4-10-19(16)28-14-6-12-26-18-9-3-2-8-17(18)25-21(26)15-24-22(27)20-11-5-13-29-20/h1-5,7-11,13H,6,12,14-15H2,(H,24,27)

InChI Key

XZEDWHMMLISMFN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CCCOC3=CC=CC=C3Cl)CNC(=O)C4=CC=CO4

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCCOC3=CC=CC=C3Cl)CNC(=O)C4=CC=CO4

Origin of Product

United States

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